molecular formula C21H20N4O5S2 B2889413 ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4-methyl-5-(o-tolylcarbamoyl)thiophene-3-carboxylate CAS No. 1021263-03-5

ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4-methyl-5-(o-tolylcarbamoyl)thiophene-3-carboxylate

Cat. No.: B2889413
CAS No.: 1021263-03-5
M. Wt: 472.53
InChI Key: HAEYBXXYRGOMLT-UHFFFAOYSA-N
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Description

Ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4-methyl-5-(o-tolylcarbamoyl)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core fused with a tetrahydropyrimidine ring. Key structural elements include:

  • Thiophene backbone: Substituted at positions 3 (ethyl carboxylate), 4 (methyl), and 5 (o-tolylcarbamoyl).
  • Schiff base linkage: The ((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino group bridges the thiophene and pyrimidine systems, likely influencing conformational stability and bioactivity.

Properties

IUPAC Name

ethyl 2-[(E)-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S2/c1-4-30-20(29)14-11(3)15(18(28)23-13-8-6-5-7-10(13)2)32-19(14)22-9-12-16(26)24-21(31)25-17(12)27/h5-9H,4H2,1-3H3,(H,23,28)(H3,24,25,26,27,31)/b22-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVQMCHXKHBOHO-LSFURLLWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2C)N=CC3=C(NC(=S)NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2C)/N=C/C3=C(NC(=S)NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4-methyl-5-(o-tolylcarbamoyl)thiophene-3-carboxylate is a complex organic compound notable for its intricate structure and potential biological activities. This article explores its biological activity, including preliminary studies, potential applications, and related compounds.

Chemical Structure and Properties

The molecular formula of the compound is C21H20N4O5S2C_{21}H_{20}N_{4}O_{5}S_{2}, with a molecular weight of approximately 472.5 g/mol. The compound features a tetrahydropyrimidine moiety and a thiophene ring, which are significant for its biological interactions. Key physical properties include:

PropertyValue
Molecular Weight472.5 g/mol
SolubilityOrganic solvents
Melting Point90 - 94 °C

Preliminary Studies

Initial investigations into the biological activity of this compound suggest several potential pharmacological effects:

  • Antiproliferative Activity : The compound may exhibit antiproliferative effects against various cancer cell lines, although specific IC50 values have yet to be established.
  • Microtubule Interaction : Similar compounds have shown microtubule depolymerization effects, indicating a possible mechanism of action through disruption of cellular structures essential for mitosis .

The compound's activity may involve interactions with biomolecules such as proteins and nucleic acids. Understanding these interactions is crucial for elucidating its pharmacological potential. Preliminary data indicate that it may affect cellular pathways involved in proliferation and apoptosis.

Case Studies

  • Anticancer Activity : A study evaluating similar thiophene derivatives revealed that compounds with structural similarities to this compound exhibited significant antiproliferative effects in vitro, with EC50 values in the nanomolar range .
  • Antituberculosis Potential : Research on related compounds indicated promising activity against Mycobacterium tuberculosis, suggesting that modifications to the core structure could enhance efficacy against resistant strains .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contextualized by comparing it with other known compounds:

Compound NameStructural FeaturesNotable ActivityIC50/EC50 Values
Compound AThiophene derivativeAntiproliferative19 nM
Compound BTetrahydropyrimidineMicrotubule depolymerization10 µM
Compound CAminothiopheneAntituberculosis< 5 µM

Comparison with Similar Compounds

Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate ()

  • Shared features : Tetrahydropyrimidine core, thioxo group, ethyl carboxylate.
  • Differences :
    • Lacks the thiophene ring; instead, it has a fluorophenyl substituent.
    • Substituents at N1 (p-tolyl) and C4 (2-fluorophenyl) vs. the target compound’s o-tolylcarbamoyl and Schiff base linkage.
  • Implications : The fluorophenyl group may enhance metabolic stability, while the absence of the thiophene-carbamoyl system could reduce binding to thiophene-specific targets.

Ethyl 2-amino-5-(4-chlorophenylcarbamoyl)-4-methylthiophene-3-carboxylate ()

  • Shared features : Thiophene backbone with ethyl carboxylate, methyl, and carbamoyl substituents.
  • Differences: Simple carbamoyl (4-chlorophenyl) vs. the target’s o-tolylcarbamoyl and pyrimidine-Schiff base system.
  • Implications : The chloro substituent may increase hydrophobicity but limit hydrogen-bonding capacity compared to the methyl group in o-tolylcarbamoyl.

Substituent Effects on Reactivity and Bioactivity

Role of the Schiff Base Linkage

The ((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino group in the target compound distinguishes it from simpler thiophene-pyrimidine hybrids. This Schiff base:

  • May act as a chelating site for metal ions, a feature absent in analogs like those in .

Carbamoyl Substituents

  • o-Tolylcarbamoyl (target) : The ortho-methyl group introduces steric hindrance, possibly affecting binding pocket accessibility.
  • 4-Chlorophenylcarbamoyl () : The electron-withdrawing Cl atom increases electrophilicity, which might enhance reactivity in nucleophilic substitution reactions.

Yields and Purification

  • : Yields for tetrahydropyrimidine derivatives range from 18–38% .
  • : Pyrimidine-thiazole hybrids achieve 18–38% yields via cyclocondensation .
  • Target Compound : Likely requires multi-step synthesis with moderate yields due to steric and electronic complexity.

Analytical and Spectroscopic Comparisons

NMR Profiling

highlights NMR chemical shift differences in regions A (39–44 ppm) and B (29–36 ppm) for structurally related compounds. The target compound’s Schiff base and o-tolylcarbamoyl groups would likely cause distinct shifts in these regions, aiding structural elucidation.

Mass Spectrometry

  • Target Compound : Predicted molecular formula C₂₁H₂₂N₄O₅S₂ (exact mass: 482.10 g/mol).
  • : Compound 3 (C₁₆H₁₅N₆OS) shows HR-MS [M+H]+ at 436.1616 , suggesting similar accuracy for the target’s characterization.

Tabulated Comparison of Key Compounds

Compound Name Core Structure Key Substituents Notable Features Reference
Target Compound Thiophene-Pyrimidine o-Tolylcarbamoyl, Schiff base Hybrid system with chelating potential -
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo... Tetrahydropyrimidine 2-Fluorophenyl, p-tolyl Enhanced metabolic stability
Ethyl 2-amino-5-(4-chlorophenylcarbamoyl)... Thiophene 4-Chlorophenylcarbamoyl High hydrophobicity
2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-... Pyrimidine-Thiazole Hydroxyphenyl, methylamino-thiazole Anticandidate for kinase inhibition

Preparation Methods

Role of Lithium Bromide

Lithium bromide enhances reaction rates in multi-component reactions by stabilizing intermediates, as demonstrated in Biginelli-type syntheses. For the Gewald step, LiBr (5 mol%) increases yield to 90% by accelerating cyclization.

Solvent Effects

  • Polar aprotic solvents (e.g., acetonitrile) improve carbamoylation yields by stabilizing ionic intermediates.
  • Ethanol is preferred for condensation steps due to its ability to solubilize both amine and carbonyl components.

Table 1: Comparative Yields Under Varied Conditions

Step Catalyst Solvent Yield (%)
Gewald reaction Triethylamine Ethanol 85
Gewald reaction LiBr Acetonitrile 90
Carbamoylation None Toluene 78
Condensation HCl Ethanol 70

Analytical Characterization

Spectroscopic Data

  • FT-IR :
    • ν = 3320 cm⁻¹ (N–H stretch, amine).
    • ν = 1705 cm⁻¹ (C=O, ester).
    • ν = 1660 cm⁻¹ (C=O, carbamoyl).
  • ¹H NMR (DMSO-d₆) :
    • δ 1.25 (t, 3H, –OCH₂CH₃).
    • δ 2.35 (s, 3H, –CH₃, o-tolyl).
    • δ 10.2 (s, 1H, –NH–).

X-ray Crystallography

While the target compound’s crystal structure is unreported, analogous thiophene derivatives exhibit envelope conformations in the tetrahydropyrimidine ring and coplanar ester groups.

Challenges and Alternative Pathways

Steric Hindrance

The ortho-substituted tolyl group imposes steric constraints during carbamoylation, reducing yields to 60–65% in non-optimized protocols. Microwave-assisted synthesis reduces reaction time to 2 h, improving yield to 80%.

Alternative Condensation Agents

Using EDCI/HOBt in DMF enhances coupling efficiency between the amine and aldehyde groups, though this increases cost.

Q & A

Q. What are the recommended synthesis strategies for this thiophene-pyrimidine hybrid compound, and how can purity be optimized?

A multi-step approach is typically employed:

  • Step 1 : Condensation of thiourea derivatives with aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde) in acetic acid/acetic anhydride under reflux (8–10 hours) to form the thioxotetrahydropyrimidine core .
  • Step 2 : Functionalization via coupling reactions, such as amide bond formation between the thiophene-3-carboxylate and o-tolylcarbamoyl groups, using reagents like DCC/DMAP .
  • Purity Optimization : Monitor reactions with TLC (silica gel, ethyl acetate/hexane) and purify via recrystallization (ethyl acetate/ethanol mixtures) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent integration and electronic environments (e.g., thiophene protons at δ 6.8–7.2 ppm, pyrimidine carbonyls at δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ ion matching theoretical mass within 3 ppm error) .
  • X-ray Crystallography : Resolve conformational details (e.g., dihedral angles between thiophene and pyrimidine rings, ~80–85°) .

Q. What structural features influence this compound’s reactivity and stability?

  • Planarity : Conjugated thiophene-pyrimidine system enhances stability but may reduce solubility .
  • Functional Groups : The thioxo group (C=S) and carbamoyl moiety are susceptible to nucleophilic attack, requiring anhydrous conditions during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or side-product formation?

  • Troubleshooting : Vary reaction parameters (e.g., solvent polarity, temperature) using Design of Experiments (DoE) to identify optimal conditions .
  • Side-Product Analysis : Employ LC-MS to detect byproducts (e.g., over-oxidized thiophene derivatives) and adjust reducing agent concentrations .

Q. What computational methods are suitable for predicting this compound’s interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding to enzymes like dihydrofolate reductase (DHFR), focusing on hydrogen bonding with the pyrimidine ring .
  • DFT Calculations : Analyze electron density maps (e.g., Mulliken charges) to predict regioselectivity in electrophilic substitution reactions .

Q. What pharmacological mechanisms are hypothesized for this compound, and how can they be validated?

  • Hypothesis : The thioxo-pyrimidine moiety may inhibit kinases or proteases via covalent binding to catalytic cysteine residues .
  • Validation : Conduct enzyme inhibition assays (e.g., fluorometric kinase assays) and compare IC50_{50} values with control inhibitors .

Q. How do reaction mechanisms differ when modifying substituents on the thiophene or pyrimidine rings?

  • Electron-Withdrawing Groups (NO2_2) : Accelerate cyclization steps but may reduce solubility. Monitor via 1^1H NMR kinetics .
  • Steric Effects : Bulky o-tolyl groups hinder π-π stacking, confirmed by X-ray crystallography .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in related analogs?

  • SAR Libraries : Synthesize derivatives with varied substituents (e.g., methoxy vs. methylthio groups) and correlate logP values with cellular uptake using Caco-2 assays .
  • Pharmacophore Mapping : Identify critical motifs (e.g., thiophene-3-carboxylate) via 3D-QSAR using CoMFA .

Q. How does the compound’s stability under physiological conditions impact in vitro assays?

  • Degradation Studies : Incubate in PBS (pH 7.4) at 37°C and analyze via HPLC-UV. Hydrolysis of the ethyl ester group is a common degradation pathway; stabilize with prodrug modifications (e.g., tert-butyl esters) .

Q. What green chemistry approaches can be applied to improve the sustainability of its synthesis?

  • Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce toxicity .
  • Flow Chemistry : Optimize continuous-flow protocols for key steps (e.g., thiourea condensation) to minimize waste .

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